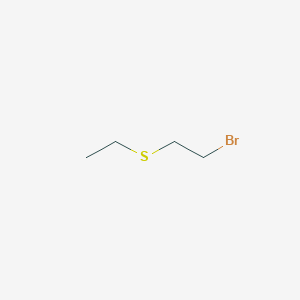

2-Bromoethyl ethyl sulfide

Description

Significance and Research Context within Organosulfur Chemistry

2-Bromoethyl ethyl sulfide (B99878), with the chemical formula C4H9BrS, is a colorless to pale yellow liquid. It is recognized as a valuable intermediate in organic synthesis. Its bifunctional nature, containing both a reactive bromine atom and a sulfur atom, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.

The significance of 2-bromoethyl ethyl sulfide in organosulfur chemistry stems from its utility as an alkylating agent. The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions. This reactivity allows for the introduction of the ethylthioethyl group into various molecular scaffolds. The sulfur atom itself can undergo oxidation to form the corresponding sulfoxides and sulfones, further expanding the range of accessible derivatives.

In a broader research context, organosulfur compounds are integral to various fields. Many important metal ores are sulfides, and the study of these minerals provides insights into geological environments. wikipedia.org In materials science, sulfur-containing polymers like polyphenylene sulfide exhibit valuable properties. wikipedia.org The structural characteristics of this compound, particularly its similarity to sulfur mustards, have also made it a subject of study in toxicology and for the development of protective measures. nih.gov Its analog, 2-chloroethyl ethyl sulfide (CEES), has been studied to understand the mechanisms of DNA damage caused by such agents. nih.gov

Historical and Structural Precedents of Bromoalkyl Sulfides

The study of bromoalkyl sulfides is part of the larger history of organosulfur chemistry. The development of synthetic methods for this class of compounds has been driven by their utility as intermediates. The synthesis of this compound typically involves the reaction of ethyl mercaptan with 1,2-dibromoethane (B42909). A similar strategy is employed for other bromoalkyl sulfides, such as the reaction of butanethiol with 1,2-dibromoethane to produce 2-bromoethyl butyl sulfide. ontosight.ai

Structurally, bromoalkyl sulfides are characterized by the presence of a C-S-C linkage (a thioether) and a bromine atom attached to an alkyl chain. The reactivity of these compounds is largely dictated by the carbon-bromine bond. For instance, di(2-bromoethyl) sulfide, a compound structurally similar to mustard gas, is produced by reacting thiodiglycol (B106055) with bromine. wikipedia.org

The introduction of different substituents on the sulfur atom or the alkyl chain can modulate the compound's properties. For example, triphenylmethyl(2-bromoethyl) sulfide incorporates a bulky triphenylmethyl (trityl) group, which provides steric hindrance and influences its reactivity. The study of various bromoalkyl sulfides, from simple structures to more complex ones, has contributed to a deeper understanding of structure-reactivity relationships within this compound class. This knowledge is crucial for designing new reagents and building blocks for applications in organic synthesis and materials science. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C4H9BrS guidechem.com |

| Molecular Weight | 169.08 g/mol guidechem.com |

| Appearance | Colorless to pale yellow liquid |

| IUPAC Name | 1-bromo-2-(ethylthio)ethane |

Interactive Data Table: Research Findings on the Reactivity of this compound

| Reaction Type | Description |

| Nucleophilic Substitution | The bromine atom can be readily displaced by various nucleophiles. |

| Oxidation | The sulfur atom can be oxidized to form sulfoxides and sulfones. |

| Reduction | The compound can be reduced to ethyl ethyl sulfide. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrS/c1-2-6-4-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKBNVXUYLXITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956823 | |

| Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35420-95-2 | |

| Record name | 35420-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(ethylsulfanyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromoethyl Ethyl Sulfide

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The carbon-bromine bond in the bromoethyl group is the principal site for nucleophilic substitution reactions. The nature of the bromine atom as a leaving group and the proximity of the nucleophilic sulfur atom define the reactivity of this part of the molecule.

In bimolecular nucleophilic substitution (SN2) reactions, the facility of the reaction is significantly influenced by the ability of the leaving group to depart. A good leaving group must be able to stabilize the negative charge it takes upon bond cleavage. pressbooks.pub Bromine, as part of the bromoethyl group, is considered an effective leaving group. This is because the bromide ion (Br⁻) is the conjugate base of a strong acid, hydrobromic acid (HBr). youtube.com Weak bases are stable and therefore make excellent leaving groups. pressbooks.pubyoutube.com

The reactivity in SN2 reactions is sensitive to steric hindrance at the electrophilic carbon. libretexts.orglibretexts.org As a primary alkyl halide, the carbon atom bonded to the bromine in 2-bromoethyl ethyl sulfide (B99878) is relatively unhindered, making it a suitable substrate for SN2 attack by various nucleophiles. bloomtechz.com The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, rendering the adjacent carbon atom electrophilic and susceptible to attack. bloomtechz.com

| Factor | Characteristic in this compound | Effect on SN2 Rate |

|---|---|---|

| Substrate Structure | Primary (1°) alkyl halide | Favors SN2 due to low steric hindrance libretexts.org |

| Leaving Group | Bromide (Br⁻) | Good leaving group, as it is a weak base pressbooks.pubyoutube.com |

| Nucleophile | Varies (intermolecular or intramolecular) | Stronger nucleophiles increase the reaction rate libretexts.org |

| Solvent | Polar aprotic solvents are ideal | Favors SN2 by solvating the cation without hindering the nucleophile libretexts.org |

A significant reaction pathway for 2-haloethyl sulfides is intramolecular cyclization. The sulfur atom, with its lone pairs of electrons, can act as an internal nucleophile, attacking the electrophilic carbon atom that bears the bromine. This process results in the displacement of the bromide ion and the formation of a strained, three-membered cyclic sulfonium (B1226848) ion, known as an episulfonium ion. publish.csiro.au This intramolecular substitution is a key aspect of the molecule's reactivity. publish.csiro.au The inhibition of this internal substitution, for example through oxidation of the sulfur, is a strategy to reduce the alkylating ability of such compounds. publish.csiro.au

Oxidation Chemistry of the Sulfide Functional Group

The sulfur atom in this compound can be readily oxidized to higher oxidation states, namely sulfoxides and sulfones. This transformation significantly alters the chemical properties and reactivity of the molecule.

The oxidation of sulfides is a common and straightforward method to produce sulfoxides and, with further oxidation, sulfones. researchgate.net A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. organic-chemistry.orgacsgcipr.org The reaction can be catalyzed by various metal catalysts, such as those based on tantalum or niobium, which can offer selectivity towards either the sulfoxide (B87167) or the sulfone. organic-chemistry.orgorganic-chemistry.org Other reagents like Oxone, a salt containing potassium peroxymonosulfate, are also effective. publish.csiro.au

Careful control of reaction stoichiometry and conditions is often necessary to achieve the selective oxidation of the sulfide to the sulfoxide without significant over-oxidation to the sulfone. researchgate.netacsgcipr.org

This compound → 2-Bromoethyl ethyl sulfoxide (Partial Oxidation)

2-Bromoethyl ethyl sulfoxide → 2-Bromoethyl ethyl sulfone (Full Oxidation)

The oxidation of the sulfur atom to a sulfoxide or sulfone has profound effects on the molecule's reactivity. The electron-withdrawing nature of the sulfoxide and sulfone groups reduces the nucleophilicity of the sulfur atom, thereby inhibiting the intramolecular cyclization pathway that forms the episulfonium ion. publish.csiro.au However, the oxidized products exhibit their own unique reactivity. For instance, 2-chloroethyl ethyl sulfone, an analog of the corresponding bromo-compound, undergoes base-catalyzed elimination of HCl to yield vinyl ethyl sulfone. publish.csiro.au

| Reactant | Oxidizing Conditions | Major Product |

|---|---|---|

| This compound | Controlled oxidation (e.g., 1 eq. H₂O₂) acsgcipr.org | 2-Bromoethyl ethyl sulfoxide |

| This compound | Strong/excess oxidant (e.g., Oxone, excess H₂O₂) publish.csiro.au | 2-Bromoethyl ethyl sulfone |

The sulfoxide derived from this compound, specifically 2-bromoethyl ethyl sulfoxide, can undergo a Pummerer rearrangement if it possesses at least one α-hydrogen. organicreactions.org This reaction typically occurs in the presence of an acylating agent, such as acetic anhydride. tcichemicals.comwikiwand.comwikipedia.org

The mechanism begins with the acylation of the sulfoxide oxygen atom by acetic anhydride, forming an intermediate. wikiwand.comwikipedia.org An acetate (B1210297) ion then acts as a base to remove an α-proton, leading to an elimination reaction that generates a cationic thial (sulfenium ion) intermediate. wikiwand.comwikipedia.org Finally, the acetate ion attacks this electrophilic intermediate to yield an α-acyloxy thioether. tcichemicals.comwikiwand.comwikipedia.org This rearrangement effectively results in an internal redox process where the sulfur is reduced and the α-carbon is oxidized. organicreactions.org Various anhydrides and activators can be used, and the resulting electrophilic thial intermediate can be trapped by a range of nucleophiles. wikiwand.comtcichemicals.com

Reactivity of the Sulfur Atom as a Lewis Base and Nucleophile

The sulfur atom in this compound possesses two lone pairs of electrons, which are the source of its nucleophilic and basic character. A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, a definition identical to that of a Lewis base. libretexts.orgmasterorganicchemistry.com Therefore, all nucleophiles are Lewis bases. libretexts.org

Proximity-Induced Reactivity of the Bromoethyl Moiety in Chemical Systems

The chemical behavior of this compound is profoundly influenced by the spatial relationship between the sulfur atom and the bromoethyl group. The proximity of the sulfur atom's lone pair of electrons to the electrophilic carbon atom bearing the bromine atom gives rise to a phenomenon known as neighboring group participation (NGP), or anchimeric assistance. scribd.comwikipedia.orgchemeurope.com This intramolecular interaction dramatically alters the reactivity of the molecule, particularly in nucleophilic substitution reactions, leading to significantly enhanced reaction rates and specific stereochemical outcomes. dalalinstitute.comlibretexts.org

The core of this reactivity lies in the ability of the sulfur atom to act as an internal nucleophile. libretexts.org In reactions such as hydrolysis or solvolysis, instead of a direct attack by an external nucleophile (a standard SN2 mechanism), the reaction proceeds via a two-step pathway facilitated by the neighboring sulfur atom.

The mechanism involves:

Intramolecular Attack and Formation of a Cyclic Intermediate: The reaction is initiated by the nucleophilic attack of the sulfur atom's electron pair on the adjacent carbon atom bonded to the bromine. This internal SN2-type displacement of the bromide ion results in the formation of a strained, three-membered cyclic sulfonium salt, known as an episulfonium ion or thiiranium ion. libretexts.orgstackexchange.com

Nucleophilic Ring-Opening: The highly reactive and unstable episulfonium ion intermediate is then rapidly attacked by an external nucleophile (e.g., a water molecule in hydrolysis). This attack occurs at one of the carbon atoms of the three-membered ring, leading to its opening and the formation of the final product. stackexchange.com

A significant consequence of this proximity-induced mechanism is a dramatic acceleration of the reaction rate compared to analogous compounds lacking the participating neighboring group. For example, a classic illustration of this effect is seen in the hydrolysis of sulfur mustards, where compounds containing the 2-haloethyl sulfide moiety react many times faster than their structural analogues without the sulfur atom. The reaction of Ph-S-CH₂-CH₂-Cl with water, for instance, proceeds 600 times faster than that of CH₃-CH₂-CH₂-Cl. wikipedia.org This rate enhancement is attributed to the high effective concentration of the internal nucleophile, which makes the initial intramolecular cyclization step kinetically favorable. dalalinstitute.com

| Step | Description | Key Feature |

|---|---|---|

| 1 | Intramolecular nucleophilic attack by the sulfur atom on the bromine-bearing carbon. | Formation of a cyclic episulfonium ion intermediate; displacement of the bromide ion. |

| 2 | Attack by an external nucleophile on a carbon of the episulfonium ring. | Ring-opening of the strained intermediate to form the final substitution product. |

| Compound | Participating Group | Relative Rate of Hydrolysis | Primary Mechanism |

|---|---|---|---|

| 2-Haloethyl Sulfide Analogue (e.g., Ph-S-CH₂-CH₂-Cl) | Neighboring Sulfur Atom | Highly Accelerated (e.g., ~600x faster) | Neighboring Group Participation (NGP) |

| Primary Alkyl Halide (e.g., CH₃-CH₂-CH₂-Cl) | None | Baseline (1x) | Standard SN2 Reaction |

Advanced Applications in Organic Synthesis and Materials Science Utilizing 2 Bromoethyl Ethyl Sulfide As a Precursor

Heterocyclic Ring Construction

The unique bifunctional nature of 2-bromoethyl ethyl sulfide (B99878) and its derivatives, such as sulfonium (B1226848) salts, makes it a powerful tool for the construction of strained heterocyclic rings. These methodologies are particularly significant in medicinal chemistry, where such motifs are integral to the structure of many bioactive molecules.

Synthesis of Strained Four-Membered Heterocycles: Azetidines and Oxetanes

Azetidines and oxetanes are important four-membered heterocyclic compounds that are often challenging to synthesize due to their inherent ring strain. magtech.com.cnmagtech.com.cn Derivatives of 2-bromoethyl ethyl sulfide have emerged as effective reagents for the synthesis of these valuable structures.

One notable method involves the use of (2-bromoethyl)sulfonium triflate, a derivative that can be readily prepared from this compound. This reagent has been successfully employed in the synthesis of azetidines from arylglycine derivatives. thieme-connect.comorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates a broad scope for various substituents on the aromatic ring of the glycine (B1666218) derivative. thieme-connect.com The proposed mechanism involves the in situ generation of a vinylsulfonium salt, which then participates in a cyclization reaction. thieme-connect.com

The following table summarizes the synthesis of various azetidine (B1206935) derivatives using (2-bromoethyl)diphenylsulfonium (B3254981) triflate, showcasing the versatility of this approach.

| Entry | R¹ Group | R² Group | Product | Yield (%) |

| 1 | Ph | Et | 2-phenyl-N-tosylazetidine-2-carboxylate | 85 |

| 2 | 4-MeOC₆H₄ | Et | 2-(4-methoxyphenyl)-N-tosylazetidine-2-carboxylate | 82 |

| 3 | 4-ClC₆H₄ | Et | 2-(4-chlorophenyl)-N-tosylazetidine-2-carboxylate | 88 |

| 4 | 2-Naphthyl | Et | 2-(naphthalen-2-yl)-N-tosylazetidine-2-carboxylate | 75 |

| 5 | 2-Furyl | Et | 2-(furan-2-yl)-N-tosylazetidine-2-carboxylate | 40 |

| Data sourced from an efficient synthesis of azetidines with (2-bromoethyl)sulfonium triflate. thieme-connect.com |

Similarly, sulfur ylides, which can be conceptually derived from precursors like this compound, are instrumental in the synthesis of oxetanes. A common strategy is the ring expansion of epoxides using sulfur ylides in a Corey-Chaykovsky reaction. illinois.eduthieme-connect.com This method has been applied in the asymmetric synthesis of 2,2-disubstituted oxetanes from ketones, demonstrating the power of sulfur-based reagents in constructing these strained oxygen-containing heterocycles with high enantioselectivity. thieme-connect.comnih.gov

Regioselectivity and Stereoselectivity in Cycloaddition Reactions

While this compound itself is not a typical substrate for cycloaddition reactions, the principles of regioselectivity and stereoselectivity are crucial when considering the reactions of more complex molecules that may be synthesized using this precursor. masterorganicchemistry.comstudy.com For instance, the sulfide moiety can influence the electronic properties of a molecule, thereby directing the outcome of cycloaddition reactions.

In the context of Diels-Alder reactions, the presence of a sulfur atom on a diene can significantly impact the regioselectivity of the cycloaddition. mdpi.com The sulfur atom can act as a regiochemical control element, directing the dienophile to a specific position on the diene framework. acs.org This control is attributed to the electronic effects of the sulfur atom, which can alter the energies of the frontier molecular orbitals of the diene.

Although direct studies on the cycloaddition reactions of derivatives of this compound are not extensively documented in the reviewed literature, the established principles of how sulfur substituents influence these reactions provide a framework for predicting their behavior. The stereoselectivity of such reactions would be governed by well-established principles, such as the endo rule in Diels-Alder reactions, and would depend on the specific geometry of the reactants and the reaction conditions. mdpi.com

Incorporation of Functional Groups into Complex Organic Molecules

The reactivity of the carbon-bromine bond in this compound makes it an excellent reagent for introducing the ethylthioethyl functional group into more complex molecular architectures. This is typically achieved through nucleophilic substitution reactions where the sulfide acts as a soft nucleophile, readily displacing the bromide ion. itu.edu.trmasterorganicchemistry.com

This strategy is analogous to the Williamson ether synthesis and provides a reliable method for forming carbon-sulfur bonds. masterorganicchemistry.com The incorporation of a thioether linkage can significantly alter the physical and chemical properties of a molecule, including its polarity, lipophilicity, and metabolic stability. For instance, a related compound, 2-bromoethyl methacrylate (B99206), is considered a key monomer for preparing various functional polymers due to the versatile reactivity of its bromoethyl group. itu.edu.tr

The following table illustrates the utility of bromoalkyl groups in initiating polymerization, which is a testament to their reactivity and ability to introduce new functional moieties.

| Initiator | Monomer | Polymerization Method | Resulting Functional Polymer |

| Bromoalkyl groups on microspheres | Glycidyl methacrylate | Surface-initiated ATRP | Epoxy-functional hairy grafts |

| Bromoalkyl groups on microspheres | 2-Methyl-2-oxazoline | Ring-opening polymerization | N-acetylethyleneimine-functional grafts |

| Data derived from research on crosslinked poly(2-bromoethyl methacrylate) microspheres. itu.edu.tr |

Polymer and Advanced Material Synthesis via Sulfide Linkages

The ability of this compound to participate in polymerization reactions opens up avenues for the creation of advanced materials with unique properties conferred by the presence of sulfide linkages in the polymer backbone.

Design and Synthesis of Sulfide Organic Polymers

Poly(alkylene sulfide)s are a class of polymers known for their excellent thermal stability, solvent resistance, and high refractive indices. tandfonline.comresearchgate.net A general and straightforward method for their synthesis is the polycondensation of α,ω-dihaloalkanes with a sulfide source, such as sodium sulfide. tandfonline.comresearchgate.netresearchgate.net

In this context, this compound can be envisioned as a comonomer or a chain-capping agent in such polycondensation reactions. Its bifunctional nature, with a reactive bromide and the potential for the sulfide to participate in further reactions or influence polymer properties, allows for the design of a variety of sulfide-containing polymers. The reaction between a dihaloalkane and sodium sulfide typically proceeds under reflux conditions and can yield high molecular weight polymers. tandfonline.comresearchgate.net

The table below shows the yields of poly(alkylene sulfide)s from the reaction of various dibromoalkanes with sodium sulfide nonahydrate, a reaction analogous to how this compound could be incorporated into a polymer chain.

| Dihaloalkane | Reaction Time (h) | Polymer Yield (%) |

| 1,2-Dibromoethane (B42909) | 1 | 95 |

| 1,3-Dibromopropane | 1 | 98 |

| 1,4-Dibromobutane | 1 | 25 |

| 1,5-Dibromopentane | 1 | 96 |

| 1,6-Dibromohexane | 1 | 98 |

| Data from a study on the synthesis of polymeric sulfides by reaction of dihaloalkanes with sodium sulfide. tandfonline.comresearchgate.net |

Crosslinking Reactions in Polymer Chemistry

The presence of the reactive bromoethyl group in this compound makes it a potential candidate for use as a crosslinking agent in polymer chemistry. carbodiimide.comebeammachine.com Crosslinking is a critical process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers by forming a three-dimensional network structure. carbodiimide.com

Sulfur-based compounds have a long history of use as crosslinking agents, most notably in the vulcanization of rubber. carbodiimide.commdpi.com While elemental sulfur is the traditional vulcanizing agent, organic sulfides and polysulfides are also employed to create more stable and well-defined crosslinks. mdpi.com

The mechanism of crosslinking using this compound would likely involve the reaction of the carbon-bromine bond with nucleophilic sites on polymer chains, such as hydroxyl, amino, or thiol groups. This would result in the formation of covalent bonds that link the polymer chains together through the ethyl sulfide moiety. The reactivity of the bromoalkyl group for initiating such reactions has been demonstrated in the preparation of crosslinked poly(2-bromoethyl methacrylate) microspheres. itu.edu.tr

Development of Novel Chemical Entities

This compound serves as a versatile precursor in the synthesis of novel chemical entities, particularly in the construction of complex heterocyclic scaffolds. Its utility stems from its bifunctional nature, possessing both a nucleophilic sulfur atom and an electrophilic carbon atom attached to the bromine, which allows for a variety of chemical transformations. Researchers have leveraged this reactivity to develop innovative synthetic methodologies for creating molecules with significant potential in medicinal chemistry and materials science.

A notable application of derivatives of 2-bromoethyl sulfide is in the stereoselective synthesis of fused bicyclic epoxides and aziridines. These structural motifs are prevalent in numerous natural products and pharmaceutical agents, making their efficient synthesis a key focus of modern organic chemistry.

Synthesis of Fused Bicyclic Heterocycles

Research has demonstrated the use of (2-bromoethyl)sulfonium salts, derived from 2-bromoethyl sulfides, in tandem Michael addition/Johnson-Corey-Chaykovsky annulation reactions. This methodology provides an efficient route to various epoxy- and aziridine-fused heterocycles. The process involves the reaction of a (2-bromoethyl)sulfonium salt with α- and β-amino carbonyl compounds or indole-derived imines to produce the corresponding fused bicyclic systems. bris.ac.uk

The use of a chiral (2-bromoethyl)sulfonium reagent, synthesized from readily available chiral sulfides, has been shown to enhance or induce stereoselectivity in these annulation reactions. This approach has led to the successful synthesis of epoxy-pyrrolidines, epoxy-piperidines, and the core structure of mitomycins with good yields and high diastereoselectivity. bris.ac.uk

The table below summarizes the synthesis of various novel heterocyclic compounds using a (2-bromoethyl)sulfonium triflate precursor. bris.ac.uk

Table 1: Synthesis of Fused Heterocycles via Annulation Reactions

| Starting Material | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-Boc-3-oxopyrrolidine | Epoxy-pyrrolidine derivative | 85 | N/A |

| N-Boc-4-oxopiperidine | Epoxy-piperidine derivative | 98 | N/A |

| Chiral α-amino aldehyde | Epoxy-pyrrolidine derivative | 75 | 15:1 |

| Indole-derived imine | Aziridine-fused heterocycle | 80 | >20:1 |

These findings underscore the importance of this compound as a foundational molecule for generating advanced reagents used in the stereoselective synthesis of complex, biologically relevant heterocycles. The ability to construct such intricate molecular architectures highlights the value of this precursor in the ongoing quest for novel chemical entities.

Computational Chemistry and Theoretical Studies on 2 Bromoethyl Ethyl Sulfide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of the electron distribution and energy of the molecule.

For 2-bromoethyl ethyl sulfide (B99878), these calculations can determine key electronic and energetic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. In 2-bromoethyl ethyl sulfide, the HOMO is expected to be localized primarily on the sulfur atom due to its lone pairs of electrons, making it a likely site for electrophilic attack.

Energetic properties such as the heat of formation and bond dissociation energies can also be accurately calculated. These values are vital for understanding the molecule's stability and the energy required to break specific bonds, such as the C-Br or C-S bonds, which is critical for predicting its degradation pathways.

Illustrative Data: Calculated Electronic and Energetic Properties of this compound

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility |

| C-Br Bond Dissociation Energy | 280 kJ/mol | Energy required to cleave the carbon-bromine bond |

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

A key reaction of interest for this compound is its hydrolysis, a process relevant to its environmental fate. Computational studies on analogous compounds, such as 2-chloroethyl ethyl sulfide, have shown that the hydrolysis can proceed through an SN2-like mechanism or via the formation of a cyclic sulfonium (B1226848) (episulfonium) ion intermediate. researchgate.net Theoretical calculations for this compound would likely investigate these competing pathways. The bromine atom is a better leaving group than chlorine, which might favor the formation of the episulfonium ion.

Illustrative Data: Calculated Activation Energies for Proposed Hydrolysis Pathways

| Reaction Pathway | Transition State | Illustrative Activation Energy (kcal/mol) |

|---|---|---|

| Direct SN2 Substitution | [H₂O---C-Br]‡ | 22 |

| Episulfonium Ion Formation | Intramolecular cyclization | 18 |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of this compound is not static; it exists as an equilibrium of different conformers arising from rotation around its single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Computational methods can systematically explore the potential energy surface by rotating the dihedral angles of the molecule, such as the C-C-S-C and Br-C-C-S angles. This allows for the identification of energy minima corresponding to stable conformers. For molecules like this compound, gauche and anti conformations are typically the most stable. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics, which is important as the reactivity of the molecule can be conformer-dependent.

Furthermore, these studies can shed light on the nature of intermolecular interactions. While this compound does not have strong hydrogen bonding capabilities, it can engage in weaker van der Waals and dipole-dipole interactions, which govern its physical properties like boiling point and solubility.

Illustrative Data: Relative Energies of Stable Conformers of this compound

| Conformer (Dihedral Angle Br-C-C-S) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Anti (180°) | 0.0 | 65% |

| Gauche+ (60°) | 0.8 | 17.5% |

Prediction of Novel Reactivity and Reaction Pathways

Beyond studying known reactions, computational chemistry can be a predictive tool, identifying novel reaction pathways that may not be intuitive. By simulating the molecule's interaction with various reagents under different conditions, new reactivity patterns can be uncovered.

For instance, theoretical models could explore the reactivity of this compound with different nucleophiles, electrophiles, or radical species. This could lead to the design of new synthetic routes or the prediction of previously unknown degradation products. Computational screening can assess the feasibility of various reactions by calculating their thermodynamic and kinetic parameters, thereby prioritizing experimental investigations.

One area of potential interest would be its atmospheric chemistry, where it could react with radicals such as the hydroxyl radical (•OH). Computational modeling could predict the reaction rates and products of such atmospheric degradation pathways, which is crucial for environmental risk assessment.

Environmental Chemistry and Degradation Pathways of 2 Bromoethyl Ethyl Sulfide

Abiotic Transformation Processes in Environmental Matrices

Abiotic transformation, which occurs without the mediation of living organisms, is the principal driver of degradation for 2-bromoethyl ethyl sulfide (B99878) in the environment. These processes include hydrolysis and thermal decomposition.

Hydrolysis is expected to be the most significant abiotic degradation pathway for 2-bromoethyl ethyl sulfide in aqueous environments. The mechanism is analogous to that of other 2-haloethyl sulfides, which is characterized by the participation of the neighboring sulfur atom.

The degradation is initiated by an intramolecular nucleophilic attack where the sulfur atom displaces the bromide ion, forming a highly reactive cyclic episulfonium ion intermediate. This step is the rate-determining step of the reaction. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the rate of formation of this intermediate is anticipated to be faster for this compound than for its chloro-analog, CEES.

Once formed, the episulfonium cation is rapidly attacked by water, a nucleophile, leading to the formation of 2-hydroxyethyl ethyl sulfide and a hydrogen bromide (HBr).

At higher concentrations of the parent compound, the reactive episulfonium ion can also be attacked by another molecule of this compound. This leads to the formation of stable, dimeric sulfonium (B1226848) salt intermediates. These salts are more persistent than the parent compound but will eventually hydrolyze to form 2-hydroxyethyl ethyl sulfide and other products. This complex, concentration-dependent mechanism means that the hydrolysis does not always follow simple first-order kinetics.

The likely decomposition pathways would involve the cleavage of the carbon-sulfur and carbon-bromine bonds. Potential major products from gas-phase pyrolysis could include vinyl bromide and ethylene (B1197577). The presence of bromine could also lead to the formation of hydrogen bromide. In an oxidative atmosphere, thermal decomposition would ultimately lead to the formation of carbon oxides (CO, CO₂), water, sulfur dioxide (SO₂), and hydrogen bromide.

Identification and Characterization of Environmental Transformation Products

The primary environmental transformation products of this compound are dictated by its hydrolytic degradation.

2-Hydroxyethyl ethyl sulfide : This is the principal product of hydrolysis in dilute aqueous solutions. It is formed by the reaction of the episulfonium ion intermediate with water.

Dimeric Sulfonium Salts : At higher concentrations, various dimeric sulfonium salts can form. These are larger, more complex molecules that are more water-soluble and less volatile than the parent compound.

1,4-Dithiane : Studies on the long-term storage of the analog CEES have shown the formation of 1,4-dithiane. osti.gov This cyclic disulfide is formed from the degradation of dimeric sulfonium ions and could potentially be a long-term transformation product of this compound as well. osti.gov

Oxidation and hydrolysis products are generally not detected during the degradation of the analogous CEES in storage over several years, suggesting that in the absence of strong oxidants or sufficient water, dimerization and subsequent rearrangement are favored pathways. osti.gov

The table below summarizes the expected primary transformation products from abiotic degradation pathways.

| Degradation Pathway | Expected Primary Transformation Product(s) |

| Hydrolysis (dilute) | 2-Hydroxyethyl ethyl sulfide, Hydrogen bromide |

| Hydrolysis (concentrated) | Dimeric sulfonium salts |

| Long-term Degradation | 1,4-Dithiane |

| Thermal Decomposition | Vinyl bromide, Ethylene, Hydrogen bromide |

Environmental Persistence and Mobility within Chemical Systems

The environmental persistence of this compound is expected to be low, particularly in aqueous environments, due to its rapid hydrolysis. The half-life in water is anticipated to be very short, likely on the order of seconds to minutes, and even faster than that of 2-chloroethyl ethyl sulfide, which has an estimated half-life of approximately 44 seconds in pure water at 25°C. This rapid degradation significantly limits its persistence and potential for long-range transport in aquatic systems.

Mobility in the environment is influenced by a compound's water solubility, volatility, and its tendency to sorb to soil and sediment.

Soil Mobility : The mobility of this compound in soil will be largely limited by its rapid hydrolysis in moist soil environments. Any compound that does not immediately volatilize or hydrolyze would be subject to partitioning between soil organic carbon and water. While a specific soil organic carbon-water (B12546825) partitioning coefficient (Koc) is not available, its structural similarity to other organic sulfides suggests it would have some affinity for organic matter. However, the rate of hydrolysis is the dominant factor controlling its fate, meaning significant leaching into groundwater is unlikely before degradation occurs.

Volatility : With an estimated Henry's Law constant similar to that of CEES (approximately 4.9 x 10⁻⁴ atm-m³/mol), this compound is expected to have the potential to volatilize from water and moist soil surfaces. However, its rapid hydrolysis will compete with and likely dominate over volatilization as a primary fate process in aqueous environments.

Advanced Analytical Methodologies for the Characterization of 2 Bromoethyl Ethyl Sulfide in Non Biological Matrices

Chromatographic Separation Techniques

Chromatography is an essential tool for separating 2-bromoethyl ethyl sulfide (B99878) from complex mixtures prior to its detection and characterization. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2-bromoethyl ethyl sulfide. nih.gov In GC-MS, the sample is first vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase within the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound. whitman.edu

The electron impact (EI) ionization technique is commonly employed for the analysis of sulfur mustard-related compounds. nih.gov The fragmentation of this compound in EI-MS is expected to proceed through characteristic pathways for alkyl sulfides and bromoalkanes. Key fragmentation patterns would likely involve the cleavage of the C-S and C-Br bonds, as well as rearrangements. whitman.edumiamioh.edu

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Significance |

|---|---|---|

| 170/172 | [CH₃CH₂SCH₂CH₂Br]⁺ | Molecular ion peak (with isotopic pattern for Bromine) |

| 107/109 | [CH₂CH₂Br]⁺ | Loss of the ethylthio group |

| 89 | [CH₃CH₂SCH₂]⁺ | Cleavage of the C-Br bond |

This table is illustrative and based on general fragmentation principles of similar compounds.

For samples that are thermally unstable or not sufficiently volatile for GC analysis, liquid chromatography-mass spectrometry (LC-MS) offers a viable alternative. thermofisher.com LC-MS is particularly useful for analyzing degradation products of sulfur mustard analogues in aqueous samples. cdc.govresearchgate.net The technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used in LC-MS that are suitable for a wide range of compounds. thermofisher.com

LC-MS/MS, or tandem mass spectrometry, can be employed for enhanced selectivity and sensitivity. nih.gov In this approach, a specific ion from the initial mass analysis is selected and subjected to further fragmentation, which helps in the structural elucidation of the compound and its metabolites or degradation products. nih.gov This technique has been successfully applied to the analysis of related sulfur compounds and their oxidation products. nih.gov

Achieving low detection limits for this compound in environmental matrices is crucial. Several strategies can be employed to optimize chromatographic parameters for trace analysis. These include:

Large-Volume Injection (LVI): This technique allows for the introduction of a larger amount of the sample into the chromatographic system, thereby increasing the analyte concentration and improving sensitivity. chromatographyonline.com

Column Selection: The choice of the chromatographic column, including its stationary phase and dimensions, is critical for achieving good separation and peak resolution.

Temperature Programming (in GC): A carefully controlled temperature program can optimize the separation of compounds with different volatilities.

Mobile Phase Gradient (in LC): In liquid chromatography, a gradient elution, where the composition of the mobile phase is changed over time, can improve the separation of complex mixtures. rsc.org

Detector Sensitivity: The use of highly sensitive mass spectrometers and selective ionization techniques can significantly lower the limits of detection. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of molecules. Nuclear magnetic resonance, infrared, and Raman spectroscopy each provide unique and complementary information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. weebly.com For this compound (CH₃CH₂SCH₂CH₂Br), ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The chemical shift of each signal would indicate the electronic environment of the protons, and the splitting pattern (multiplicity) would reveal the number of neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, with their chemical shifts being indicative of their chemical environment (e.g., attached to sulfur, bromine, or another carbon).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | CH₃- | ~1.3 | Triplet |

| ¹H | -CH₂-S- | ~2.6 | Quartet |

| ¹H | -S-CH₂- | ~2.9 | Triplet |

| ¹H | -CH₂-Br | ~3.5 | Triplet |

| ¹³C | CH₃- | ~15 | N/A |

| ¹³C | -CH₂-S- | ~26 | N/A |

| ¹³C | -S-CH₂- | ~35 | N/A |

This table is illustrative, and actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu The absorption of infrared radiation or the scattering of laser light (in Raman) at specific frequencies corresponds to the vibrational energies of the chemical bonds within the molecule. masterorganicchemistry.com The resulting spectra can be used to identify the functional groups present.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

C-H stretching and bending vibrations: These are typically observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

C-S stretching vibrations: These vibrations usually appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

C-Br stretching vibrations: The C-Br stretch is expected to be found in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch | Alkyl | 2850 - 3000 | IR, Raman |

| C-H Bend | Alkyl | 1350 - 1480 | IR, Raman |

| C-S Stretch | Thioether | 600 - 800 | IR, Raman |

This table is illustrative and based on characteristic vibrational frequencies for the respective functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for the definitive identification of this compound. The technique provides essential information on the compound's molecular weight and its characteristic fragmentation patterns upon ionization.

The molecular formula for this compound is C4H9BrS, corresponding to a molecular weight of approximately 169.08 g/mol . guidechem.com In mass spectrometry, particularly under electron ionization (EI), the molecule undergoes ionization to form a molecular ion (M+•), which can then break apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint.

Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly equal abundance, the mass spectrum of this compound will exhibit characteristic isotopic patterns. whitman.edulibretexts.org The molecular ion peak will appear as a pair of peaks (M+• and [M+2]+•) of almost equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a key identifier for bromine-containing compounds.

Alpha-cleavage: Fission of the carbon-sulfur (C-S) or carbon-carbon (C-C) bond adjacent to the sulfur atom. This is a common fragmentation pathway for sulfides and can lead to the formation of stable carbocations or sulfur-containing radical cations.

Cleavage of the Carbon-Bromine Bond: The C-Br bond can break, leading to the loss of a bromine radical (•Br) and the formation of a [M-Br]+ fragment.

Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur, though they are more typical in molecules with longer alkyl chains and specific functional groups. msu.edu

The analysis of these fragmentation patterns, particularly when coupled with gas chromatography (GC-MS), allows for the highly sensitive and specific identification of this compound in complex mixtures. nih.govacs.org

Interactive Data Table: Predicted Mass Spectral Fragments for this compound

This table outlines the predicted major ions and their corresponding mass-to-charge ratios (m/z) that would be expected in the electron ionization (EI) mass spectrum of this compound, including the characteristic isotopic peaks due to bromine.

| Ion Formula | Predicted Fragment Structure | m/z (79Br isotope) | m/z (81Br isotope) | Fragmentation Pathway |

| [C4H9BrS]+• | CH3CH2SCH2CH2Br | 168 | 170 | Molecular Ion (M+•) |

| [C4H9S]+ | CH3CH2SCH2CH2+ | 89 | 89 | Loss of •Br |

| [C2H5S]+ | CH3CH2S+ | 61 | 61 | Cleavage of C-S bond |

| [C2H4Br]+ | CH2CH2Br+ | 107 | 109 | Cleavage of C-S bond |

| [C2H5]+ | CH3CH2+ | 29 | 29 | Alpha-cleavage |

Sample Preparation Strategies for Diverse Non-Biological Samples

Effective sample preparation is paramount for the accurate and reliable analysis of this compound in non-biological matrices such as soil, water, or air. cdc.gov The primary goal of these strategies is to extract the target analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. ffi.no

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

The choice of extraction technique depends heavily on the nature of the sample matrix.

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting organic compounds from aqueous samples. In this technique, an organic solvent that is immiscible with water is used to partition the analyte from the water sample. For compounds like this compound, which is less polar than water, solvents such as dichloromethane (B109758) or hexane (B92381) would be suitable. The efficiency of LLE can be enhanced by adjusting the pH of the aqueous sample and by performing multiple extractions. Although effective, LLE can be time-consuming and requires significant volumes of organic solvents. ffi.no

Solid-Phase Extraction (SPE) offers a more modern and efficient alternative to LLE. researchgate.net SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge or disk. The analyte is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. For a moderately polar compound like this compound, sorbents such as silica (B1680970) gel or chemically modified silica (e.g., C18) can be effective. dtic.mil SPE is advantageous due to its lower solvent consumption, higher sample throughput, and the ability to achieve higher concentration factors. nih.govresearchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that uses a fused-silica fiber coated with a polymeric stationary phase. ffi.noresearchgate.net The fiber is exposed to the sample (either directly immersed in a liquid or in the headspace above a liquid or solid sample), and the analyte partitions into the coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is particularly useful for trace analysis in water and air samples due to its simplicity, speed, and high sensitivity. ffi.no

For soil and sediment samples , the extraction process typically begins with solvent extraction. wisc.edupca.state.mn.us The soil sample is mixed with an organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to transfer the analyte from the solid matrix into the liquid phase. wa.gov Techniques like sonication or Soxhlet extraction can be employed to improve extraction efficiency. The resulting solvent extract can then be concentrated and, if necessary, cleaned up using SPE before instrumental analysis. fit.eduku.edu

Interactive Data Table: Comparison of Extraction Techniques for this compound

This table compares common extraction techniques applicable to the analysis of this compound in different non-biological samples, highlighting their primary applications, advantages, and disadvantages.

| Extraction Technique | Applicable Matrices | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Water, Liquid Samples | Well-established, versatile | Time-consuming, large solvent use, potential for emulsion formation |

| Solid-Phase Extraction (SPE) | Water, Soil/Sediment Extracts | High recovery, low solvent use, high throughput, automation possible | Can be matrix-dependent, requires method development |

| Solid-Phase Microextraction (SPME) | Water, Air (Headspace) | Solvent-free, fast, sensitive, simple | Fiber fragility, matrix effects can influence partitioning |

| Solvent Extraction (e.g., Sonication) | Soil, Sediments, Solids | Effective for solid matrices | Requires subsequent cleanup/concentration steps |

Derivatization Approaches for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. libretexts.orgresearchgate.net For gas chromatography, the primary goals of derivatization are to increase the volatility and thermal stability of the analyte, and to enhance its detectability. researchgate.netphenomenex.com

While this compound is amenable to direct GC analysis, derivatization can be employed to improve chromatographic performance and lower detection limits. dtic.mil Thioethers can be derivatized through oxidation or alkylation.

Oxidation: The sulfide group can be oxidized to a sulfoxide (B87167) or a sulfone. This increases the polarity of the molecule, which might be advantageous for certain chromatographic separations or detection methods.

Alkylation/S-alkylation: The sulfur atom in the thioether can be alkylated to form a sulfonium (B1226848) salt. researchgate.net This process introduces a positive charge, making the derivative suitable for analysis by techniques like electrospray ionization-mass spectrometry (ESI-MS), which is particularly sensitive for ionic species. researchgate.net

Formation of Sulfilimines: Alkyl sulfides can react with reagents like chloramine-T or chloramine-B to form crystalline sulfilimine derivatives. dtic.mil These derivatives often possess chromophores (light-absorbing groups), making them detectable by UV-Vis detectors in high-performance liquid chromatography (HPLC). This approach has been successfully applied to the analogue 2-chloroethyl ethyl sulfide to create UV-absorbing derivatives for HPLC analysis. dtic.milnih.gov

Trifluoroacetylation: For degradation products of related sulfur mustards that contain hydroxyl or amino groups, derivatization with reagents like N-trifluoroacetylimidazole (TFAI) can be used. researchgate.net This process replaces active hydrogens with trifluoroacetyl groups, which improves volatility and provides excellent performance in GC-MS analysis. researchgate.net

The choice of derivatization strategy depends on the analytical technique being used (GC or LC), the detector available, and the specific goals of the analysis, such as improving peak shape, increasing sensitivity, or enabling confirmation of the analyte's identity. mdpi.com

Future Research Directions and Unexplored Avenues for 2 Bromoethyl Ethyl Sulfide

Integration within Sustainable Chemistry and Green Synthesis

The synthesis and application of 2-Bromoethyl ethyl sulfide (B99878) are ripe for re-evaluation through the lens of green chemistry. Traditional synthetic routes often rely on stoichiometric reagents and volatile organic solvents. Future research should prioritize the development of more sustainable and atom-economical pathways.

Detailed research efforts could focus on several key areas:

Catalytic Approaches: Moving away from classical nucleophilic substitution reactions, research into transition-metal-catalyzed C–S cross-coupling reactions could provide more efficient routes. taylorandfrancis.com The development of catalysts based on earth-abundant metals would be a significant advancement. researchgate.netrsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. rsc.org Future syntheses should aim for high atom economy, minimizing the formation of byproducts. researchgate.net

Renewable Feedstocks and Solvents: A paradigm shift would involve sourcing the ethyl and bromoethyl moieties from biomass or other renewable resources. rsc.orgmdpi.com The substitution of conventional solvents with greener alternatives, such as bio-derived solvents like cyclopentanone (B42830) or even water, should be investigated. wikipedia.org

Alternative Energy Sources: Exploring photochemical or electrochemical methods for the synthesis of 2-Bromoethyl ethyl sulfide could lead to milder reaction conditions and reduced energy consumption, aligning with sustainable practices. researchgate.net

| Green Chemistry Principle | Proposed Research Direction for this compound Synthesis | Potential Benefits |

| Catalysis | Development of reusable, non-precious metal catalysts (e.g., copper, iron) for C-S bond formation. taylorandfrancis.comacs.org | Reduced waste, lower costs, easier purification. |

| Atom Economy | Designing addition-type reactions (e.g., hydrothiolation of vinyl bromide) instead of substitution reactions. | Maximized resource efficiency, minimized byproduct formation. |

| Safer Solvents & Reagents | Utilizing water, supercritical CO₂, or bio-derived solvents; replacing hazardous reagents with safer alternatives (e.g., using thiourea (B124793) as a sulfur source). taylorandfrancis.com | Reduced environmental impact and operational hazards. |

| Renewable Feedstocks | Investigating pathways from bio-ethanol and ethylene (B1197577) derived from biomass. rsc.org | Reduced reliance on fossil fuels, improved sustainability. |

| Energy Efficiency | Exploring photocatalytic or mechanochemical synthetic methods that operate at ambient temperature and pressure. | Lower energy consumption and carbon footprint. |

Exploration of Underexplored Reactivity and Catalytic Potential

The reactivity of this compound is typically centered on the substitution of its bromine atom. However, the presence of the sulfur atom opens up a wider range of chemical behaviors that remain largely unexplored. Future studies should aim to uncover and harness this latent reactivity.

Key research avenues include:

Organocatalysis: The thioether moiety could potentially act as a Lewis base or participate in organocatalytic cycles. Research could explore its use as a catalyst or co-catalyst in reactions like enantioselective sulfoxidations or other asymmetric transformations. researchgate.net

Photocatalysis: The adsorption and reaction of this compound on semiconductor surfaces like TiO₂ suggest potential for photocatalytic applications. ntut.edu.tw This could involve photocatalytic degradation of pollutants or its use as a building block in light-driven syntheses.

Formation of Sulfonium (B1226848) Salts: The reaction of the thioether with electrophiles can form sulfonium salts. The reactivity of these salts, particularly as intermediates in multi-step syntheses, is an area that warrants deeper investigation. The hydrolysis of the related 2-chloroethyl ethyl sulfide proceeds through sulfonium intermediates, indicating a rich area for mechanistic studies. researchgate.net

Controlled Oxidation: While simple oxidation to the corresponding sulfoxide (B87167) and sulfone is known, developing methods for selective and catalytic oxidation could yield valuable synthetic intermediates. nih.gov Exploring enantioselective oxidation could provide access to chiral sulfoxides, which are important in medicinal chemistry. researchgate.net

| Reaction Class | Potential Application of this compound | Research Goal |

| Organocatalysis | Use as a Lewis basic catalyst in asymmetric reactions. | To develop novel, metal-free catalytic systems. |

| C-S Coupling | As a substrate in novel metal-catalyzed cross-coupling reactions. | To expand the toolkit for synthesizing complex organosulfur compounds. taylorandfrancis.com |

| Photocatalysis | As a reactant on semiconductor surfaces for degradation or synthesis. ntut.edu.tw | To develop light-driven chemical processes for environmental remediation or green synthesis. |

| Sulfonium Salt Chemistry | Formation of stable or transient sulfonium salts as reactive intermediates. researchgate.net | To access new synthetic pathways and mechanistic insights. |

| Enantioselective Oxidation | Catalytic, asymmetric oxidation of the sulfide to chiral sulfoxides. researchgate.net | To produce enantiomerically pure building blocks for pharmaceuticals and fine chemicals. |

Development of Advanced Functional Materials Based on the Bromoethyl Sulfide Scaffold

The unique structure of this compound makes it an attractive monomer or modifying agent for the creation of advanced functional materials. The thioether group can impart specific properties such as metal ion affinity, redox activity, and high refractive indices, while the bromo group provides a reactive handle for polymerization or grafting. jsta.cl

Future research should focus on incorporating the "bromoethyl sulfide" scaffold into polymeric and solid-state materials:

Polythioethers and Polythioesters: The compound can be used as a monomer in step-growth polymerizations (e.g., polycondensation) to create novel polythioethers. researchgate.netrsc.org These polymers are known for their potential applications as solid polymer electrolytes in batteries, given their ability to coordinate with ions like lithium. researchgate.net Alternatively, it could be used to synthesize monomers for ring-opening polymerization to produce polythioesters, which are gaining interest as biodegradable alternatives to traditional plastics. nih.gov

Stimuli-Responsive Polymers: The thioether group is susceptible to oxidation, which can significantly change its polarity and chemical properties. researchgate.net Polymers containing the ethyl sulfide moiety could be designed to respond to oxidative stress, making them suitable for applications in drug delivery or biomedical sensors. researchgate.net

Surface Modification and Functionalization: The reactive bromo- group allows the molecule to be grafted onto surfaces. This could be used to modify the properties of materials, for instance, by creating anti-fouling coatings or functionalizing scaffolds for tissue engineering. nih.govnih.gov

High Refractive Index Materials: Polymers with high sulfur content often exhibit high refractive indices. Incorporating the bromoethyl sulfide scaffold into polymer backbones or as side chains could lead to new materials for optical applications, such as advanced lenses or coatings. warwick.ac.uk

| Material Type | Method of Incorporation | Potential Application | Key Property Conferred by Scaffold |

| Solid Polymer Electrolytes | Polycondensation of a derivative of this compound. | Lithium-ion batteries. researchgate.net | Ion coordination by thioether sulfur atoms. |

| Oxidation-Responsive Hydrogels | Copolymerization into a cross-linked network. | Drug delivery, biosensors. researchgate.net | Redox activity of the sulfide group. |

| Functionalized Scaffolds | Grafting onto a biocompatible polymer or glass scaffold via the bromo- group. | Tissue engineering. nih.gov | Controlled surface chemistry and bio-interactivity. |

| High Refractive Index Polymers | Incorporation as a side chain in acrylate (B77674) or methacrylate (B99206) polymers. warwick.ac.uk | Optical lenses, anti-reflective coatings. | High sulfur content. |

| Biodegradable Polythioesters | Conversion to a thiolactone monomer followed by ring-opening polymerization. nih.gov | Sustainable plastics. | Tunable thermal and mechanical properties. |

Q & A

Q. What are the established synthetic routes for 2-bromoethyl ethyl sulfide, and how can reaction conditions be optimized for high yield and purity?

The primary synthesis involves reacting ethyl mercaptan (C₂H₅SH) with ethylene dibromide (BrCH₂CH₂Br) under reflux in the presence of a base, such as sodium hydroxide . Key optimization strategies include:

- Temperature control : Maintaining reflux conditions to ensure complete reaction.

- Base concentration : Adjusting NaOH molarity to minimize side reactions (e.g., hydrolysis of the bromo group).

- Purification : Employing fractional distillation or crystallization to isolate the product from residual HBr or unreacted starting materials .

Industrial-scale methods often use continuous flow reactors to enhance efficiency .

Q. What analytical techniques are recommended for characterizing this compound?

- Gas Chromatography (GC) : To assess purity and detect volatile impurities (e.g., residual ethylene dibromide) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for structural confirmation (e.g., distinguishing the bromoethyl group at δ ~3.5 ppm) .

- Mass Spectrometry (MS) : For molecular weight verification (C₄H₉BrS, MW = 169.08 g/mol) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its chloro analog (2-chloroethyl ethyl sulfide) in nucleophilic substitution reactions?

The bromine atom in this compound is a better leaving group than chlorine due to its lower electronegativity and larger atomic radius, leading to faster reaction rates in SN2 mechanisms . For example:

- With primary amines, the bromo derivative achieves ~90% conversion to ethyl ethyl sulfide derivatives within 2 hours at 25°C, whereas the chloro analog requires elevated temperatures (40–50°C) for comparable yields .

- Kinetic studies in polar aprotic solvents (e.g., DMF) show a 3–5× rate enhancement for the bromo compound .

Q. What are the challenges in studying the oxidation behavior of this compound, and how can they be mitigated?

Oxidation of the sulfur atom to sulfoxides or sulfones requires careful control of oxidizing agents:

- Hydrogen peroxide (H₂O₂) : Mild conditions (0–5°C) prevent over-oxidation to sulfonic acids .

- Peracids (e.g., mCPBA) : Selective for sulfoxide formation but may generate brominated byproducts.

Mitigation strategies : - Use stoichiometric oxidants to limit side reactions.

- Monitor reaction progress via TLC or in situ IR spectroscopy to detect intermediate sulfoxides .

Q. How can researchers address contradictions in alkylation efficiency data when using this compound across different solvent systems?

Contradictions often arise from solvent polarity and nucleophile accessibility:

- Polar solvents (e.g., DMSO) : Enhance alkylation of biomolecules (e.g., DNA) by stabilizing transition states but may deactivate the bromo group via solvation .

- Non-polar solvents (e.g., toluene) : Reduce side reactions but slow reaction kinetics.

Resolution : - Conduct systematic solvent screens with kinetic profiling.

- Validate results using complementary assays (e.g., HPLC for DNA adduct quantification vs. enzyme activity assays) .

Applications in Academic Research

Q. How is this compound employed as an intermediate in pharmaceutical synthesis?

- Drug candidate development : It serves as a precursor for alkylating agents in antitumor compounds, where its reactivity enables covalent modification of cysteine residues in target proteins .

- Prodrug activation : Used to synthesize sulfonium-based ionic liquids for controlled drug release, leveraging its ability to form stable sulfonium salts under mild conditions .

Q. What methodological considerations are critical for using this compound in polymer synthesis?

- Chain-transfer reactions : The bromo group participates in atom-transfer radical polymerization (ATRP) to create sulfur-containing polymers.

- Stability : Degradation at high temperatures (>80°C) necessitates low-temperature protocols.

- Cross-linking : Optimize monomer-to-initiator ratios to prevent premature gelation .

Data Interpretation and Experimental Design

Q. How should researchers interpret conflicting data on the compound’s cytotoxicity in cell culture studies?

- Cell line variability : MCF7 (breast cancer) and HEK293 (embryonic kidney) cells may exhibit differential sensitivity due to glutathione levels .

- Dosage-dependent effects : Sub-cytotoxic concentrations may still alkylate DNA, complicating IC₅₀ calculations.

Recommendation : Pair cytotoxicity assays with proteomic profiling to identify off-target effects .

Q. What are best practices for handling this compound in biological studies to minimize experimental artifacts?

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent bromine loss .

- Quenching : Use thiol-containing buffers (e.g., β-mercaptoethanol) to neutralize excess alkylating agent post-reaction .

Comparative Studies

Q. How does this compound compare to bis(2-bromoethyl) sulfide in alkylation efficiency?

- Reactivity : The mono-bromo derivative is less reactive than bis(2-bromoethyl) sulfide due to reduced electrophilicity but offers better selectivity in modifying single nucleophilic sites .

- Applications : Bis-derivatives are preferred for cross-linking DNA or proteins, while mono-bromo analogs are suited for site-specific modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.